Sigma-1 Receptor Affinity: 5.1-Fold Gain Over Piperazine Analog via Ring Homologation
Ring expansion from piperazine to the 1,4-diazepane (homopiperazine) scaffold produces a quantifiable improvement in sigma-1 (σ1) receptor binding. The 1,4-dibenzyl-1,4-diazepane derivative 4a binds σ1 receptors with Ki = 7.4 nM, representing a 5.1-fold enhancement over its direct piperazine analog 3a (Ki = 38 nM) [1]. This improvement is accompanied by a 53-fold selectivity for σ1 over σ2 receptors for the diazepane, whereas the piperazine series shows lower subtype discrimination [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1,4-Dibenzyl-1,4-diazepane (4a): Ki = 7.4 nM at σ1 |
| Comparator Or Baseline | 1,4-Dibenzylpiperazine (3a): Ki = 38 nM at σ1 |
| Quantified Difference | 5.1-fold higher σ1 affinity for the 1,4-diazepane; 53-fold σ1/σ2 selectivity vs. lower selectivity for piperazine |
| Conditions | In vitro radioligand binding assay using σ1 and σ2 receptor preparations |
Why This Matters
A 5.1-fold affinity gain and enhanced subtype selectivity directly impact lead optimization decisions: researchers targeting σ1 receptors should prioritize the 1,4-diazepine scaffold over piperazine to achieve higher potency and reduced σ2 off-target effects.
- [1] Bedürftig S., Wünsch B. 1,4-Diazepanes derived from (S)-serine – Homopiperazines with improved σ1 receptor affinity and selectivity. Eur. J. Med. Chem. 2009, 44, 519-525. DOI: 10.1016/j.ejmech.2008.04.004. View Source
